molecular formula C5H5N3O2 B052811 4-Nitropyridin-2-amine CAS No. 4487-50-7

4-Nitropyridin-2-amine

Cat. No.: B052811
CAS No.: 4487-50-7
M. Wt: 139.11 g/mol
InChI Key: DBDHHHBAZZYVJG-UHFFFAOYSA-N
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Description

4-Nitropyridin-2-amine (4-NP) is an important organic compound that is widely studied in the fields of organic chemistry, biochemistry, and pharmacology. It is a heterocyclic compound with a nitro group attached to a pyridine ring. 4-NP is an important intermediate in the synthesis of a variety of compounds, including drugs, dyes, and other organic compounds. It is also an important component of many biochemical and physiological processes.

Scientific Research Applications

  • Graphene-Based (Photo)Catalysts for Nitro Compound Reduction : Graphene-based catalysts are used for the reduction of nitro compounds, including 4-nitropyridin-2-amine derivatives. These catalysts are advantageous due to their high catalytic prowess and ease of recovery (Nasrollahzadeh et al., 2020).

  • Vicarious Nucleophilic Amination of Nitropyridines : The selective amination of nitropyridine compounds, including this compound, is explored for synthesizing substituted amino pyridines, which have various applications (Bakke et al., 2001).

  • Nitro-Group Migration in Nucleophilic Substitution : A study on the reaction of 3-bromo-4-nitropyridine with amine showed unexpected nitro-group migration in the resulting products, indicating complex reaction mechanisms involved in nitropyridine chemistry (Yao et al., 2005).

  • Drug Solubility Improvement : The use of ultrasound-assisted methods to improve the solubility of drug compounds, such as 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a derivative of this compound, is explored. This method is significant for forming salts of poorly soluble compounds (Machado et al., 2013).

  • Electrochemical Reduction of Aromatic Nitro Compounds : The electrochemical reduction of 4-nitropyridine in aqueous media has been studied, focusing on the reduction mechanisms and the involvement of various intermediates (Lacasse et al., 1993).

  • Hydrogen Peroxide Oxidations for Large-Scale Synthesis : The oxidation of corresponding amines to nitropyridines, like 5-bromo-2-nitropyridine, via hydrogen peroxide, has been optimized for large-scale production, highlighting the importance of safe and reproducible chemical processes (Agosti et al., 2017).

  • Formation of Aminals via Pummerer Rearrangement : The reaction of 2-amino-3-nitropyridine with acid chlorides leads to the formation of aminals through a Pummerer type rearrangement, indicating complex reaction pathways in nitropyridine chemistry (Rakhit et al., 1979).

Mechanism of Action

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Safety and Hazards

4-Nitropyridin-2-amine may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

4-Nitropyridin-2-amine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of this compound .

Properties

IUPAC Name

4-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDHHHBAZZYVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376483
Record name 4-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4487-50-7
Record name 4-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-nitropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-(4-methoxybenzyl)-4-nitropyridin-2-amine (27.8 g, 0.11 mol) and anisole (13 mL, 0.12 mol) were dissolved in trifluoroacetic acid (112 mL) and heated at 80° C. for 2 h. The reaction mixture was allowed to cool to rt and concentrated. Trituration of the resulting residue with EtOAc and hexanes produced a light yellow solid that was isolated via filtration. The filtrate was allowed to stand overnight and a second crop of crystals was obtained. The combined batches of solids were dissolved in 1N NaOH (250 mL) and extracted with EtOAc (2×250 mL). The combined organic solutions were dried over MgSO4, filtered and concentrated to give 2-amino-4-nitropyridine as an orange solid (10.2 g, 67%). LCMS: (FA) ES+ 140.1.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-(4-methoxybenzyl)-4-nitropyridin-2-amine (Int-21, 27.8 g, 0.11 mol) and anisole (13 mL, 0.12 mol) were dissolved in trifluoroacetic acid (112 mL) and heated at 80° C. for 2 h. The reaction mixture was allowed to cool to rt and concentrated. Trituration of the resulting residue with EtOAc and hexanes produced a light yellow solid that was isolated via filtration. The filtrate was allowed to stand overnight and a second crop of crystals was obtained. The combined batches of solids were dissolved in 1N NaOH (250 mL) and extracted with EtOAc (2×250 mL). The combined organic solutions were dried over magnesium sulfate, filtered and concentrated to give 4-nitropyridin-2-amine as an orange solid (10.2 g, 67%). LCMS: (FA) ES+ 140; 1H NMR (400 MHz, CD3OD) δ ppm 8.15 (dd, J=5.7, 0.6 Hz, 1H), 7.23 (dd, J=2.0, 0.6 Hz, 1H), 7.20 (dd, J=5.7, 2.0 Hz, 1H).
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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